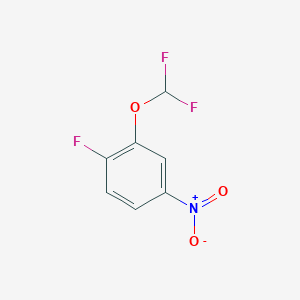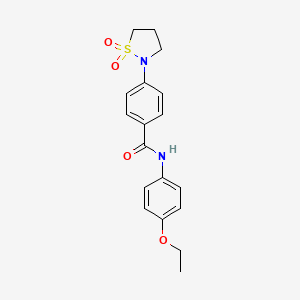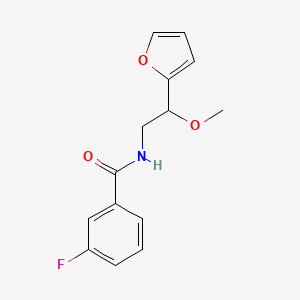
3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
- A study by Ramarao et al. (2004) describes the one-pot synthesis of fluorine-containing compounds, which are structurally related to 3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide. This work emphasizes the convenience and efficiency of microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions for producing these compounds (Ramarao et al., 2004).
- Chopra and Row (2008) investigated the crystal structure of 3-fluoro-N-(3-fluorophenyl) benzamide, revealing the occurrence of concomitant polymorphism due to disorder in the crystal structure. This study is significant for understanding the molecular conformation and packing polymorphism of similar compounds (Chopra & Row, 2008).
Imaging and Sensing Applications
- Tu et al. (2007) synthesized fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. This research demonstrates the potential of these compounds in medical imaging, particularly in cancer diagnosis (Tu et al., 2007).
- Kepe et al. (2006) utilized a fluorine-substituted benzamide derivative as a molecular imaging probe for quantifying serotonin receptors in the living brains of Alzheimer's disease patients. This highlights the role of such compounds in neuroimaging and studying neurological disorders (Kepe et al., 2006).
- Ravichandiran et al. (2020) developed a phenoxazine-based fluorescence chemosensor with a furan-2-carboxamide group for detecting Cd2+ and CN− ions. This sensor's design, incorporating a structural component similar to 3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide, shows the compound's potential in environmental and biological sensing (Ravichandiran et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3/c1-18-13(12-6-3-7-19-12)9-16-14(17)10-4-2-5-11(15)8-10/h2-8,13H,9H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWQUZIINNSGEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=CC=C1)F)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

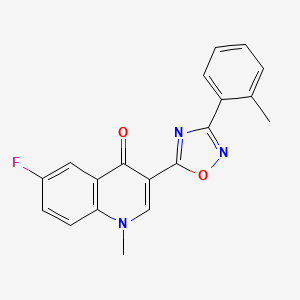
![Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone](/img/structure/B2361348.png)
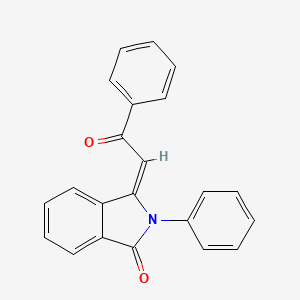
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2361351.png)
![1-methyl-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B2361352.png)
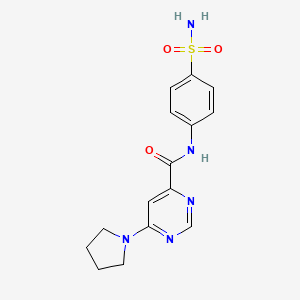
![(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B2361355.png)
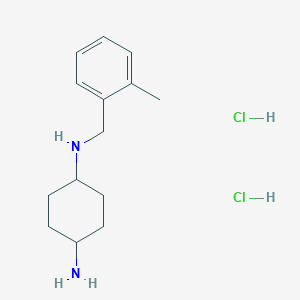
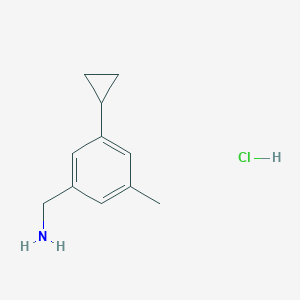
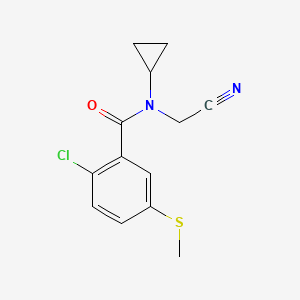
![Ethyl 2-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2361364.png)
